molecular formula C20H19F2N3O2 B2710595 [3-cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 937607-29-9

[3-cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Cat. No. B2710595
CAS RN: 937607-29-9
M. Wt: 371.388
InChI Key: HAKXIKAFSZSXTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the various substituents. The difluoromethyl group could potentially be introduced using a difluoromethylation reagent .

Scientific Research Applications

Novel Synthesis Methods

The synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid showcases a methodological application. This process is useful for the preparation of new N-fused heterocycle products in good to excellent yields, demonstrating the chemical's utility in creating complex organic molecules (Ghaedi et al., 2015).

Catalysis Applications

The catalytic application of 1-(carboxymethyl)pyridinium iodide in the synthesis of pyranopyrazole derivatives illustrates the role of related compounds in catalysis. This study highlights the efficient synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles through a one-pot tandem four-component condensation reaction, offering insights into green chemistry applications (Moosavi-Zare et al., 2016).

Molecular Docking and Screening

Research into the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives from pyridine and fused pyridine derivatives provides valuable information on the potential bioactive applications of such compounds. The study indicates moderate to good binding energies with target proteins, showing the potential of these derivatives in biomedical research (Flefel et al., 2018).

properties

IUPAC Name

2-[3-cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O2/c1-2-11-3-5-12(6-4-11)15-9-14(19(21)22)17-18(13-7-8-13)24-25(10-16(26)27)20(17)23-15/h3-6,9,13,19H,2,7-8,10H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKXIKAFSZSXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=NN3CC(=O)O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

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